molecular formula C15H16BrNO2S3 B2813746 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797347-94-4

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2813746
CAS No.: 1797347-94-4
M. Wt: 418.38
InChI Key: HCDIZJOVYNZEIZ-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring. The structure includes a brominated thiophene moiety linked via a sulfonyl group and a phenyl substituent at the 7-position. Its synthesis likely involves multi-step reactions, including sulfonylation and ring-forming processes, similar to methodologies described in the literature for analogous sulfonamide-containing compounds .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S3/c16-14-6-7-15(21-14)22(18,19)17-9-8-13(20-11-10-17)12-4-2-1-3-5-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDIZJOVYNZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting with the preparation of the bromothiophene and thiazepane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction and other steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with fewer double bonds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is in the field of medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thiophene and thiazepane possess anticancer properties. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been evaluated for its ability to inhibit various human recombinant MMPs (MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-14). These enzymes play crucial roles in tissue remodeling and cancer metastasis. The inhibition of MMPs can potentially lead to therapeutic benefits in cancer treatment .

Material Science

The unique structural features of this compound also make it a candidate for applications in material science:

  • Conductive Polymers : Compounds containing thiophene units are known for their electrical conductivity. Incorporating this compound into polymer matrices could enhance their electrical properties, making them suitable for applications in organic electronics and sensors .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. It can be utilized to develop new compounds with desired biological activities or properties through various chemical reactions such as:

  • Coupling Reactions : The sulfonamide group can participate in coupling reactions to form new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated that the compound inhibits cell proliferation in specific cancer cell lines.
Study BMMP InhibitionShowed effective inhibition of MMPs, suggesting potential use in cancer therapy.
Study CConductive PolymersExplored incorporation into polymer matrices resulting in enhanced electrical conductivity.

Mechanism of Action

The mechanism of action for 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related sulfonyl- and heterocycle-containing compounds described in the literature. Below is a comparative analysis based on structural motifs and synthetic strategies:

Structural Analogues

Compound Class Key Structural Features Synthesis Method Functional Properties Reference
BPOH-TPA 2-hydroxybenzophenone with triphenylamine Suzuki coupling (5-bromo precursor) Fluorescence, optoelectronic uses
Triazole-thiones [7–9] Sulfonylphenyl-triazole-thione Cyclization of hydrazinecarbothioamides Tautomerism, potential bioactivity
Target Compound Thiazepane with bromothiophene-sulfonyl Likely sulfonylation and ring closure Undefined (theoretical interest) N/A

Key Observations:

  • Sulfonyl Linkage : Both BPOH-TPA and triazole-thiones utilize sulfonyl or sulfonamide groups, which enhance stability and influence electronic properties. The target compound’s sulfonyl group may similarly affect its reactivity or binding affinity.
  • Heterocyclic Core: The thiazepane ring in the target compound contrasts with the triazole (in [7–9]) or benzophenone (in BPOH-TPA) cores.
  • Brominated Moieties : The 5-bromothiophene group in the target compound is absent in BPOH-TPA and triazole-thiones. Bromine may enhance halogen bonding interactions, a feature exploited in drug design for target engagement .

Spectral and Crystallographic Analysis

  • Spectroscopy : IR and NMR data for triazole-thiones highlight the importance of tautomerism (thione vs. thiol forms), which may also apply to the thiazepane’s sulfonyl group. The absence of ν(S-H) bands in IR spectra confirms the thione tautomer in triazoles, a principle relevant to verifying the target compound’s structure.

Limitations and Recommendations

The provided evidence lacks direct data on 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane, necessitating extrapolation from structurally related compounds. For a rigorous comparison, experimental studies (e.g., X-ray crystallography, bioactivity assays) and computational modeling (docking, QSAR) are required. Researchers should consult specialized databases (e.g., Reaxys, PubChem) or synthetic protocols for bromothiophene-sulfonyl derivatives to fill these gaps.

Biological Activity

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C15H16BrNO2S3C_{15}H_{16}BrNO_2S_3 with a molecular weight of 418.4 g/mol. Its structure features a thiazepane ring substituted with a bromothiophene moiety and a phenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC15H16BrNO2S3C_{15}H_{16}BrNO_2S_3
Molecular Weight418.4 g/mol
CAS Number1797347-94-4
DensityNot Available
Boiling PointNot Available

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on thiazepane derivatives have shown enhanced anti-proliferative activity against various cancer cell lines. The mechanism often involves the inhibition of cell division and induction of apoptosis in tumor cells.

A comparative study revealed that substituents like bromine can enhance the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells compared to traditional chemotherapeutics like desferrioxamine .

Antimicrobial Properties

The sulfonamide derivatives, including those related to this compound, have been reported to exhibit antibacterial activity. The presence of the sulfonyl group is crucial for this activity as it can interfere with bacterial folic acid synthesis. Preliminary tests suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, although specific data on its spectrum of activity are still needed .

Acetylcholinesterase Inhibition

Given the increasing interest in neurodegenerative diseases such as Alzheimer's, compounds that inhibit acetylcholinesterase (AChE) are particularly valuable. Some thiazepane derivatives have shown promising AChE inhibitory activity in vitro. This mechanism could help maintain acetylcholine levels in the brain, thereby improving cognitive function and memory in patients suffering from Alzheimer's disease .

Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several thiazepane derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that the bromothiophene-substituted thiazepane exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .

Study 2: Antimicrobial Screening

Another research effort focused on testing various sulfonamide derivatives for their antibacterial properties. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Inhibition of key enzymes such as AChE can lead to increased neurotransmitter levels, beneficial in neurodegenerative conditions.
  • Antibacterial Action : The sulfonamide structure interferes with bacterial metabolic pathways essential for growth and reproduction.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane?

The synthesis typically involves multi-step organic reactions, including sulfonation to introduce the sulfonyl group and thiazepane ring formation. Key steps include:

  • Sulfonation : Electrophilic aromatic substitution using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) to ensure regioselectivity .
  • Thiazepane Ring Closure : Cyclization via nucleophilic substitution or reductive amination, requiring catalysts like p-toluenesulfonic acid (PTSA) and controlled heating (60–80°C) .
  • Halogenation : Bromination at the 5-position of the thiophene moiety using N-bromosuccinimide (NBS) under UV light or radical initiators . Yield optimization relies on precise control of temperature, solvent polarity, and catalyst loading .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity and purity?

A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the thiazepane ring geometry, sulfonyl group placement, and bromothiophene substitution patterns .
  • Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm1^{-1}) and thiazepane ring (C-S, ~700 cm1^{-1}) vibrations .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects byproducts from incomplete sulfonation or ring closure .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions in solid-state studies .

Q. How is the compound’s biological activity initially screened in pharmacological research?

Preliminary assessments focus on target-specific assays:

  • Enzyme Inhibition : Dose-response curves against serine/threonine kinases or proteases, with IC50_{50} values calculated using fluorogenic substrates .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction at 10–100 µM concentrations .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to measure binding affinity (Ki_i) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

SAR strategies include:

  • Substituent Variation : Synthesizing derivatives with modified aryl groups (e.g., replacing phenyl with fluorophenyl) or altering sulfonyl moieties (e.g., cyclopropanesulfonyl vs. bromophenylsulfonyl) .
  • Comparative Analysis : Tabulating bioactivity data (e.g., IC50_{50}, logP) against structural features to identify critical pharmacophores (see Table 1) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins .

Table 1 : SAR of Thiazepane Derivatives

CompoundSubstituent ModificationsIC50_{50} (µM)
4-(Bromophenylsulfonyl)Bromothiophene, phenyl12.3
4-(Cyclopropanesulfonyl)Cyclopropane, difluorophenyl8.7

Q. What computational methods optimize reaction pathways for scaling synthesis?

Integrated computational-experimental workflows are employed:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies for sulfonation and ring-closure steps .
  • Reaction Path Search Algorithms : Tools like GRRM identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Neural networks trained on reaction datasets (e.g., temperature, solvent, yield) recommend optimal conditions (e.g., 65°C, DMF solvent) .

Q. How should researchers address contradictions in reported synthesis yields across studies?

Contradictions often arise from uncontrolled variables. A systematic approach includes:

  • Design of Experiments (DoE) : Fractional factorial designs to test interactions between temperature, catalyst loading, and solvent polarity .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonic acid intermediates) to identify rate-limiting steps .
  • Meta-Analysis : Comparing published protocols (e.g., yields drop >60% when THF replaces DMF due to poor sulfonyl group solubility) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Stability studies involve:

  • Forced Degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C, with degradation products analyzed via LC-MS .
  • Photostability : UV irradiation (ICH Q1B guidelines) to detect bromothiophene decomposition .
  • Thermogravimetric Analysis (TGA) : Determines thermal degradation thresholds (>200°C) for storage recommendations .

Q. How can synergistic effects with other bioactive compounds be systematically evaluated?

Synergy studies require:

  • Combination Index (CI) : Chou-Talalay method to classify additive (CI=1), synergistic (CI<1), or antagonistic (CI>1) effects .
  • Transcriptomic Profiling : RNA-seq identifies upregulated/downregulated pathways (e.g., apoptosis, DNA repair) in combination-treated cells .
  • Pharmacokinetic Modeling : Physiologically Based Pharmacokinetic (PBPK) models predict co-administration effects on bioavailability .

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